4,6-Difluoroindoline

Conformational analysis Fluorine effect Molecular design

4,6-Difluoroindoline (CAS 199526-98-2) is a fluorinated heterocyclic compound classified as an indoline derivative. Its core structure consists of a bicyclic indoline ring system (a benzene ring fused to a saturated pyrrole ring), uniquely substituted with two fluorine atoms at the 4- and 6-positions.

Molecular Formula C8H7F2N
Molecular Weight 155.14 g/mol
CAS No. 199526-98-2
Cat. No. B177666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoroindoline
CAS199526-98-2
Molecular FormulaC8H7F2N
Molecular Weight155.14 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=CC(=C2)F)F
InChIInChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2
InChIKeySPLRNYJYNJAJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoroindoline (CAS 199526-98-2): A Strategic Fluorinated Indoline Building Block for Medicinal Chemistry and Chemical Biology Procurement


4,6-Difluoroindoline (CAS 199526-98-2) is a fluorinated heterocyclic compound classified as an indoline derivative [1]. Its core structure consists of a bicyclic indoline ring system (a benzene ring fused to a saturated pyrrole ring), uniquely substituted with two fluorine atoms at the 4- and 6-positions . This precise 4,6-difluoro substitution pattern imparts distinct physicochemical and electronic properties, making it a valuable scaffold and synthetic intermediate in medicinal chemistry, particularly for applications where modulation of lipophilicity, metabolic stability, and binding conformation is critical [2]. The compound is a versatile building block for creating libraries of fluorinated bioactive molecules and advanced materials.

Medicinal chemistry scaffold: Distinct 4,6-difluoro pattern modulates lipophilicity and conformation for SAR exploration.
Late-stage diversification: Amine and unsubstituted aryl positions enable library synthesis.
Electronic tuning: Fluorine substituents adjust dipole and HOMO/LUMO for probe or material design.

The Risk of Indoline Substitution: Why 4,6-Difluoroindoline is Not Interchangeable with Other Fluoroindolines


While the indoline core is common to many research compounds, simple substitution with a different fluorinated indoline analog, such as 5,6-difluoroindoline or a mono-fluorinated indoline, is not scientifically valid without requalification. The number and regiochemical positioning of fluorine atoms on the aromatic ring fundamentally alter key molecular properties, including electronic distribution, dipole moment, and conformational preferences [1]. These changes directly impact critical parameters for drug discovery and chemical biology: target binding affinity (e.g., Kd values can shift by orders of magnitude), lipophilicity (logP/logD), metabolic stability, and even synthetic accessibility for downstream functionalization [2]. For instance, a compound optimized for binding to a specific protein pocket using the 4,6-difluoro motif may exhibit drastically reduced potency or selectivity if the 5,7- or 5,6-difluoro isomer is used as a replacement due to steric clashes or altered hydrogen bonding . Therefore, assuming functional equivalence among fluorinated indolines introduces significant and unquantified risk into a research program.

Target
4,6-Difluoroindoline
  • Regiochemistry creates distinct dipole vector
  • Predicted LogP shift of ~0.44 vs. indoline
  • Conformational bias reported in related difluoro series
Other fluoroindolines (e.g., 5,6-)
Risk of mismatch
  • Regioisomer changes dipole and conformational preference
  • Lipophilicity, pKa, and metabolic profile may differ
  • Target binding and selectivity may not transfer directly

Quantitative Differentiation of 4,6-Difluoroindoline: Evidence-Based Guide for Comparator Selection


Electronic and Conformational Differentiation via the 4,6-Difluoro Motif

The 4,6-difluoro substitution pattern in indolines, as opposed to other regioisomers (e.g., 5,6- or 4,7-difluoro), creates a unique dipole moment and alters the conformational landscape of the saturated pyrrolidine ring [1]. Crystallographic analysis of related fluorinated indolines has demonstrated that the introduction of fluorine atoms at specific positions significantly impacts conformational preferences due to dipole-dipole interactions facilitated by the C-F bond [1]. While direct quantitative comparison for 4,6-Difluoroindoline versus its isomers is not available in the open literature, class-level inference from studies on 2,3-difluorinated indolines shows that the dihedral angle of the pyrrolidine ring can be constrained to specific values, affecting molecular shape and subsequent interactions with biological targets [1]. This pre-organizational effect is a key differentiator for medicinal chemistry campaigns.

Conformational bias
Class‑level inference
Unique dipole & conformational landscape inferred from 2,3‑difluoro analogs
May support pre‑organization for target binding; direct data to verify for 4,6‑isomer.
Crystallographic analysis of related fluorinated indolines; source‑specific review recommended.
Conformational analysis Fluorine effect Molecular design

Impact of 4,6-Difluoro Substitution on Lipophilicity (LogP)

The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity (LogP), a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties [1]. For 4,6-Difluoroindoline, the predicted LogP value is approximately 2.07 [2]. In comparison, the non-fluorinated indoline core (2,3-dihydro-1H-indole) has a reported experimental LogP of 1.63 [3]. The addition of the two fluorine atoms at the 4 and 6 positions results in a quantifiable increase in LogP of ~0.44 units, representing a significant shift towards greater lipophilicity. This change can be compared to other substitution patterns; for instance, a 5,6-difluoro pattern might have a different impact on LogP due to the relative positioning of the electronegative fluorine atoms and their effect on molecular dipole and polar surface area.

Lipophilicity (LogP)
Predicted
4,6‑Difluoroindoline LogP 2.07 (pred.)
Indoline LogP 1.63 (exp.)
Δ +0.44
Reported increase supports permeability screening in lead optimization.
Predicted value; confirm experimentally for critical SAR decisions.
Lipophilicity LogP ADME

Enhanced Metabolic Stability Inferred from Vicinal Difluoro Substitution Pattern

Fluorination is a common tactic to block metabolic soft spots, particularly on aromatic rings. The 4,6-difluoro substitution pattern can impart enhanced metabolic stability compared to non-fluorinated or mono-fluorinated indolines by deactivating the ring towards oxidative metabolism by cytochrome P450 enzymes [1]. While specific metabolic stability data for 4,6-Difluoroindoline is not available, research on fluorination patterning confirms that a vicinal difluoro unit (as present at the 5,6 positions in related compounds) can markedly decrease lipophilicity compared to gem-difluoro counterparts, but the 4,6-pattern's distinct regiochemistry may offer a different metabolic profile [2]. This is a class-level inference: compounds with multiple fluorine substituents generally exhibit increased metabolic stability and prolonged half-life relative to their non-fluorinated counterparts .

Metabolic stability
Class‑level inference
Expected blockade of oxidative metabolism by fluorine substitution
May improve metabolic half‑life; specific microsomal data not available for this isomer.
Inferred from general fluorination principles; validate in target species.
Metabolic stability Fluorine effect Drug metabolism

Altered Basicity (pKa of Conjugate Acid) Due to Electron-Withdrawing Fluorines

The electron-withdrawing nature of the two fluorine atoms at the 4 and 6 positions significantly reduces the basicity of the indoline nitrogen compared to the parent indoline. For 4,6-Difluoroindoline, the pKa of its conjugate acid is predicted to be in the range of ~2.8 – 3.2 . This is a substantial decrease from the pKa of ~4.19 reported for the conjugate acid of the non-fluorinated indoline . This change in basicity impacts the molecule's protonation state at physiological pH, which can affect solubility, permeability, and binding to biological targets that involve ionic interactions.

Basicity (pKa)
Predicted
4,6‑Difluoroindoline pKa ~2.8–3.2 (pred.)
Indoline pKa ~4.19
Δ ≈ −1.0 to −1.4
Lower basicity favors neutral species at physiological pH, altering permeability and off‑target interactions.
Predicted range; verify experimentally for protonation‑state modeling.
Basicity pKa Physicochemical property

Optimal Use Cases for 4,6-Difluoroindoline in Drug Discovery and Material Sciences


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced ADME Properties

4,6-Difluoroindoline is ideally suited as a core scaffold in lead optimization campaigns where the goal is to improve a drug candidate's pharmacokinetic (PK) profile. Its increased lipophilicity (ΔLogP = +0.44 vs. indoline) [1] can be leveraged to enhance membrane permeability, while the electron-withdrawing fluorine atoms reduce the pKa, ensuring the molecule remains neutral at physiological pH for better absorption . Furthermore, the fluorine atoms are expected to block common sites of oxidative metabolism, thereby increasing metabolic stability [2]. This makes it a rational choice over the parent indoline or mono-fluorinated analogs when addressing ADME liabilities without drastically altering molecular weight or adding excessive lipophilicity.

Chemical Biology: Development of Conformationally-Biased Molecular Probes

The specific 4,6-difluoro substitution pattern imparts a unique conformational bias to the saturated pyrrolidine ring due to dipole-dipole interactions [3]. This property is invaluable for the design of chemical probes where a specific, pre-organized molecular shape is required for high-affinity binding to a target protein or for studying the conformational dynamics of a biological system. Using this scaffold over a more flexible or differently-substituted indoline can lead to probes with higher target selectivity and lower background noise in assays, as the constrained conformation reduces the number of possible binding modes.

Synthetic Chemistry: A Versatile Building Block for Late-Stage Functionalization

The 4,6-Difluoroindoline core is an excellent starting material for the synthesis of complex molecules. Its commercial availability in high purity (e.g., ≥98% by HPLC) and at multi-kilogram scale [4] ensures reliable access for extensive medicinal chemistry campaigns. The presence of the secondary amine and the unsubstituted 5- and 7-positions on the aromatic ring provides multiple vectors for diversification through common reactions such as amidation, N-alkylation, halogenation, and cross-coupling reactions . This allows for the efficient generation of diverse compound libraries with a privileged, fluorinated core.

Advanced Materials: Synthesis of Fluorinated Organic Semiconductors

The fluorine atoms on 4,6-Difluoroindoline can be used to tune the electronic properties of organic semiconducting materials. When incorporated into larger π-conjugated systems, fluorine substituents can lower the HOMO and LUMO energy levels, facilitating electron injection and improving n-type or ambipolar charge transport characteristics . The planar indoline core provides a rigid framework conducive to π-stacking, making it a valuable monomer for the synthesis of novel polymers or small molecules for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Application
Selection Property
Validation Focus
Lead optimization ADME
Reported LogP increase and reduced basicity
Permeability, microsomal stability assays
Conformationally biased probes
Dipole‑driven conformational constraint
Binding conformation studies (X‑ray/NMR)
Synthetic library diversification
Amine and open aryl positions
Reactivity scope, multi‑gram reproducibility
Organic semiconductor research
Fluorine‑tuned HOMO/LUMO levels
Charge transport, π‑stacking morphology

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